molecular formula C10H7BrF4O2 B6287244 2-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-1,3-dioxolane CAS No. 2624417-70-3

2-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-1,3-dioxolane

Cat. No.: B6287244
CAS No.: 2624417-70-3
M. Wt: 315.06 g/mol
InChI Key: ZNWTYUGXOJNVQF-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a brominated, fluorinated, and trifluoromethylated phenyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-6-fluoro-3-(trifluoromethyl)phenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as p-toluenesulfonic acid

    Solvent: Anhydrous toluene or dichloromethane

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction: The phenyl ring can undergo reduction reactions to remove halogen atoms or reduce the trifluoromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at room temperature to 50°C.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl-dioxolane derivatives.

    Oxidation: Formation of dioxolane-derived aldehydes or ketones.

    Reduction: Formation of dehalogenated or reduced phenyl-dioxolane derivatives.

Scientific Research Applications

2-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s bromine, fluorine, and trifluoromethyl groups contribute to its high reactivity and ability to form strong interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol
  • 2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrile
  • 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol

Uniqueness

Compared to similar compounds, 2-(2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts additional stability and reactivity. This structural feature enhances its utility in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF4O2/c11-8-5(10(13,14)15)1-2-6(12)7(8)9-16-3-4-17-9/h1-2,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWTYUGXOJNVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2Br)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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